molecular formula C16H25NO3 B12947656 N-[(4-Hydroxy-3-methoxyphenyl)methyl]-6-methylheptanamide CAS No. 61229-10-5

N-[(4-Hydroxy-3-methoxyphenyl)methyl]-6-methylheptanamide

Cat. No.: B12947656
CAS No.: 61229-10-5
M. Wt: 279.37 g/mol
InChI Key: WQFXXCXOXXAOII-UHFFFAOYSA-N
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Description

N-(4-Hydroxy-3-methoxybenzyl)-6-methylheptanamide is a chemical compound that belongs to the class of capsaicinoids These compounds are known for their pungent properties and are primarily found in chili peppers N-(4-Hydroxy-3-methoxybenzyl)-6-methylheptanamide is structurally similar to capsaicin, the active component in chili peppers that gives them their heat

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Hydroxy-3-methoxybenzyl)-6-methylheptanamide typically involves the condensation of 4-hydroxy-3-methoxybenzylamine with a suitable carboxylic acid derivative. One common method is the reaction of 4-hydroxy-3-methoxybenzylamine with 6-methylheptanoic acid chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of N-(4-Hydroxy-3-methoxybenzyl)-6-methylheptanamide may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality. Purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-Hydroxy-3-methoxybenzyl)-6-methylheptanamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Nucleophiles like sodium hydride or potassium tert-butoxide can be used in aprotic solvents.

Major Products

    Oxidation: Formation of 4-hydroxy-3-methoxybenzaldehyde.

    Reduction: Formation of N-(4-hydroxy-3-methoxybenzyl)-6-methylheptanamine.

    Substitution: Formation of various substituted benzyl derivatives.

Scientific Research Applications

N-(4-Hydroxy-3-methoxybenzyl)-6-methylheptanamide has several scientific research applications:

    Chemistry: Used as a model compound to study the reactivity of capsaicinoids and their derivatives.

    Biology: Investigated for its effects on sensory neurons and its potential as a pain reliever.

    Medicine: Explored for its anti-inflammatory and analgesic properties, similar to capsaicin.

    Industry: Utilized in the development of non-lethal deterrents such as pepper sprays and in agricultural formulations to deter pests.

Mechanism of Action

The mechanism of action of N-(4-Hydroxy-3-methoxybenzyl)-6-methylheptanamide involves its interaction with the transient receptor potential vanilloid 1 (TRPV1) receptor. This receptor is a non-selective cation channel that is activated by heat and capsaicinoids. Upon binding to TRPV1, the compound induces a sensation of heat and pain, which can lead to desensitization of sensory neurons over time. This desensitization is the basis for its analgesic effects.

Comparison with Similar Compounds

N-(4-Hydroxy-3-methoxybenzyl)-6-methylheptanamide is similar to other capsaicinoids such as capsaicin, dihydrocapsaicin, and nonivamide. it is unique in its specific structural modifications, which may confer different potency and stability profiles. For example:

    Capsaicin: The most well-known capsaicinoid, primarily responsible for the heat in chili peppers.

    Dihydrocapsaicin: Similar to capsaicin but with a slightly different hydrogenation pattern.

    Nonivamide: A synthetic capsaicinoid used in pepper sprays, known for its stability and potency.

N-(4-Hydroxy-3-methoxybenzyl)-6-methylheptanamide stands out due to its specific molecular structure, which may offer unique advantages in certain applications, such as enhanced stability or targeted biological effects.

Properties

CAS No.

61229-10-5

Molecular Formula

C16H25NO3

Molecular Weight

279.37 g/mol

IUPAC Name

N-[(4-hydroxy-3-methoxyphenyl)methyl]-6-methylheptanamide

InChI

InChI=1S/C16H25NO3/c1-12(2)6-4-5-7-16(19)17-11-13-8-9-14(18)15(10-13)20-3/h8-10,12,18H,4-7,11H2,1-3H3,(H,17,19)

InChI Key

WQFXXCXOXXAOII-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCCC(=O)NCC1=CC(=C(C=C1)O)OC

Origin of Product

United States

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